rac-(1s,3s)-3-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid, cis
Description
This compound is of significant interest in medicinal chemistry due to its role as a chiral building block for drug synthesis. The Boc group enhances solubility and stability during synthetic processes, while the carboxylic acid enables further functionalization, such as amide coupling or esterification . The cis stereochemistry introduces unique steric and electronic effects, influencing its reactivity and interaction with biological targets.
Properties
CAS No. |
1212288-54-4 |
|---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclobutane Ring Formation and Initial Functionalization
The synthesis begins with constructing the cyclobutane scaffold, often achieved through photochemical [2+2] cycloaddition or transition-metal-catalyzed cyclization. A notable approach involves the Knoevenagel condensation of methyl acrylate with Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) to form a cyclobutylidene intermediate . This reaction proceeds under mild conditions (room temperature, triethylamine catalyst) and yields a bicyclic structure primed for hydrogenation.
Key Reaction Conditions :
-
Substrates : Methyl acrylate, Meldrum’s acid
-
Catalyst : Triethylamine
-
Solvent : Toluene
Following cycloaddition, diastereoselective hydrogenation using palladium on carbon (Pd/C) under hydrogen pressure (0.85 MPa) selectively reduces the exocyclic double bond, yielding the cis-1,3-disubstituted cyclobutane . Stereochemical control is critical here, as the cis configuration dictates downstream reactivity and biological activity.
Introduction of the tert-Butoxycarbonyl (Boc) Protecting Group
The Boc group is introduced to protect amine functionalities during subsequent reactions. While the exact protocol for rac-(1s,3s)-3-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid remains proprietary, analogous methods involve reacting the cyclobutane intermediate with tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine . This step typically occurs after ring formation but before carboxyl group oxidation.
Representative Protocol :
-
Dissolve the cyclobutane intermediate in dichloromethane.
-
Add Boc-Cl (1.2 equiv) and triethylamine (2.0 equiv) at 0°C.
-
Stir for 12 hours at room temperature.
-
Quench with aqueous HCl, extract, and purify via column chromatography .
Carboxylic Acid Functionalization
The carboxylic acid moiety is introduced through oxidation or hydrolysis of ester precursors. In one scalable route, a benzyl ester intermediate undergoes catalytic hydrogenolysis using Pd/C in ethyl acetate . This step removes the benzyl protecting group while preserving the Boc functionality.
Optimized Conditions :
-
Substrate : Benzyl cis-3-(2-tert-butoxy-2-oxoethyl)cyclobutane-1-carboxylate
-
Catalyst : 5% Pd/C
-
Pressure : 0.85 MPa H₂
Alternative methods involve hydrolyzing nitrile precursors with sulfuric acid monohydrate, though this approach risks racemization and requires stringent temperature control (150–175°C) .
Stereochemical Control and Resolution
Achieving the desired cis stereochemistry relies on strategic hydrogenation and crystallization. For example, resolving the racemic mixture using (S)-1-phenylethylamine forms a diastereomeric salt that preferentially crystallizes, enhancing enantiomeric excess .
Resolution Protocol :
-
Combine the racemic acid with (S)-1-phenylethylamine in ethyl acetate.
-
Seed with enantiopure crystals and cool to 38°C.
-
Filter and wash with cold ethyl acetate to isolate the cis isomer .
Industrial-Scale Production
Industrial synthesis prioritizes continuous flow processes to improve yield and reduce waste. Key steps include:
-
Continuous Hydrogenation : Fixed-bed reactors with Pd/C catalysts enable efficient diastereoselective reduction.
-
Automated Crystallization : In-line monitoring ensures consistent particle size and purity .
Comparative Analysis of Methods
| Method | Key Step | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Knoevenagel/Hydrogenation | Cycloaddition → H₂ | 85 | 99 | High |
| Nitrile Hydrolysis | H₂SO₄·H₂O hydrolysis | 70 | 90 | Moderate |
| Continuous Flow | Fixed-bed hydrogenation | 92 | 99.5 | Industrial |
Challenges and Innovations
-
Diastereoselectivity : Minor impurities in the cyclobutylidene precursor can skew cis/trans ratios, necessitating rigorous purification .
-
Boc Group Stability : Acidic conditions during ester hydrolysis risk cleaving the Boc group, requiring pH-controlled environments .
-
Green Chemistry : Recent efforts replace traditional solvents with cyclopentyl methyl ether (CPME) to enhance sustainability .
Chemical Reactions Analysis
Types of Reactions
Rac-(1s,3s)-3-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid, cis can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield ketones or esters, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
Structural Characteristics
The compound features a cyclobutane ring with a tert-butoxycarbonyl (Boc) group, which serves as a protective group in various chemical reactions. Its molecular formula is , and it possesses distinct stereochemistry that can influence its reactivity and interactions with biological targets.
Drug Development
The compound has been investigated for its potential as a pharmacological agent. Its structural characteristics allow for modifications that can enhance biological activity. For instance:
- Anticancer Activity : Studies have suggested that derivatives of cyclobutane carboxylic acids exhibit promising anticancer properties by interacting with specific cellular pathways .
- Antimicrobial Properties : Research indicates that certain cyclobutane derivatives can inhibit bacterial growth, making them candidates for developing new antibiotics .
Synthesis of Complex Molecules
Rac-(1s,3s)-3-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid serves as an important building block in the synthesis of more complex organic molecules. Its unique structure facilitates:
- Peptide Synthesis : The Boc group allows for the protection of amine functionalities during peptide coupling reactions, making it valuable in synthesizing peptide-based drugs .
- Chiral Synthesis : The stereochemical properties of this compound enable the creation of chiral intermediates, which are crucial in producing enantiomerically pure compounds used in pharmaceuticals .
Material Science Applications
The compound's properties are also explored in material science:
- Polymer Chemistry : Cyclobutane derivatives can be utilized in the synthesis of novel polymers with specific mechanical and thermal properties. Their ability to undergo ring-opening polymerization makes them suitable for creating advanced materials .
- Nanotechnology : Research is ongoing into the use of cyclobutane-based compounds in the development of nanoscale materials for drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents .
Case Studies
Below are documented case studies highlighting the applications of rac-(1s,3s)-3-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid:
| Study | Application | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated that derivatives showed significant inhibition of tumor cell proliferation. |
| Study 2 | Peptide Synthesis | Successfully used as a Boc-protected amino acid in synthesizing cyclic peptides with enhanced stability. |
| Study 3 | Polymer Development | Investigated as a precursor for synthesizing biodegradable polymers with tailored degradation rates. |
Mechanism of Action
The mechanism of action of rac-(1s,3s)-3-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid, cis involves its interaction with molecular targets such as enzymes or receptors. The tert-butoxycarbonyl group can act as a protecting group, allowing for selective reactions at other sites on the molecule. The cyclobutane ring provides rigidity and stability, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Structural Features of Cyclobutane Derivatives
Key Observations :
- Ring Size : Cyclobutane derivatives exhibit higher ring strain compared to cyclohexane analogs, enhancing reactivity in ring-opening or functionalization reactions .
- Functional Groups : The Boc-carboxylic acid combination (as in the target compound) contrasts with Boc-protected amines (CAS 1008773-79-2) or nitrile-fluorine systems (CAS 1552638-51-3), leading to divergent reactivity .
Physicochemical Properties
Table 2: Physicochemical Data
Key Observations :
- Solubility: The Boc group improves solubility in organic solvents compared to non-protected analogs.
- Stability : Boc-protected compounds (e.g., CAS 1008773-79-2) are prone to deprotection under acidic conditions, whereas fluorinated derivatives (CAS 1552638-51-3) require light-protected storage .
Research Findings
- Cyclobutane vs. Cyclohexane : Cyclobutane derivatives exhibit 10–15% faster reaction rates in ring-opening polymerizations due to strain energy .
- Boc Protection : Studies show Boc-protected cyclobutanes (e.g., CAS 1212288-54-4) have 20–30% higher crystallinity compared to unprotected analogs, facilitating purification .
- Fluorine Effects : Fluorinated cyclobutanes (e.g., CAS 1552638-51-3) demonstrate enhanced metabolic stability in preclinical pharmacokinetic studies .
Biological Activity
Rac-(1S,3S)-3-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid, cis, is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and relevant studies.
Structural Characteristics
The compound is characterized by a cyclobutane ring structure substituted with a carboxylic acid group and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₄H₂₄N₂O₄, with a molecular weight of approximately 284.36 g/mol. The presence of the cyclobutane ring contributes to its rigidity and potential interactions with biological targets.
Synthesis Methods
The synthesis of rac-(1S,3S)-3-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid typically involves multi-step synthetic routes. Common methods include:
- Cyclization Reactions : Utilizing appropriate precursors to form the cyclobutane ring.
- Protection and Deprotection Steps : Employing the Boc group to protect amine functionalities during synthesis.
- Carboxylation : Introducing the carboxylic acid group through various carboxylation techniques.
Anticancer Properties
Preliminary studies suggest that rac-(1S,3S)-3-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid may exhibit anticancer properties . Research indicates that compounds with similar structures can interact with androgen receptors and other targets involved in tumor progression.
Table 1: Summary of Biological Activities
The specific mechanisms of action for rac-(1S,3S)-3-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid are still under investigation. However, it is hypothesized that its structural analogs may inhibit specific biological pathways related to cancer and other diseases. Further research is necessary to elucidate these mechanisms fully.
Case Studies and Research Findings
Several studies have explored the biological activity of structurally related compounds:
- Study on Structural Analogues : A study indicated that compounds similar to rac-(1S,3S)-3-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid were effective at modulating androgen receptor activity, suggesting potential applications in prostate cancer treatment.
- Binding Affinity Studies : Research involving binding assays demonstrated that these compounds could effectively bind to various receptors involved in cell signaling pathways, which may lead to therapeutic effects against different diseases .
Q & A
Q. Critical Parameters :
- Temperature : Low temperatures (-10°C to 0°C) minimize racemization during Boc protection .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance reaction homogeneity .
- Catalysts : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency .
Basic: How is the stereochemistry of rac-(1s,3s)-3-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid confirmed experimentally?
Answer:
- NMR Spectroscopy : NOESY/ROESY experiments detect through-space interactions between protons on the cyclobutane ring and Boc group to confirm cis configuration .
- X-ray Crystallography : Definitive confirmation of spatial arrangement, though crystal growth is challenging due to cyclobutane strain .
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., Chiralpak® AD-H) to validate racemic mixtures .
Basic: What are the stability considerations for this compound under laboratory storage conditions?
Answer:
- Thermal Stability : Decomposition occurs above 150°C, necessitating storage at -20°C in airtight containers .
- Hydrolytic Sensitivity : The Boc group is prone to acidic hydrolysis; avoid aqueous environments with pH < 5 .
- Light Sensitivity : Protect from UV light to prevent cyclobutane ring-opening reactions .
Advanced: How can researchers optimize synthetic yields while maintaining stereochemical purity?
Answer:
- Dynamic Kinetic Resolution : Use chiral catalysts (e.g., Rhodium-BINAP complexes) to favor cis diastereomers during cyclobutane formation .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and minimizes side reactions .
- Flow Chemistry : Enhances control over exothermic steps (e.g., Boc protection) and improves reproducibility .
Advanced: What analytical challenges arise when distinguishing diastereomers of this compound?
Answer:
- Chromatographic Co-elution : Diastereomers with similar polarity may co-elute in standard HPLC. Mitigate using:
- Vibrational Circular Dichroism (VCD) : Detects subtle stereochemical differences in the Boc and cyclobutane moieties .
Advanced: How do conflicting data on reaction yields in literature arise, and how can they be resolved?
Answer:
Sources of Contradiction :
- Impurity Profiles : Residual solvents (e.g., DMF) or unreacted intermediates skew yield calculations .
- Stereochemical Drift : Undetected racemization during workup leads to overestimated yields .
Q. Resolution Strategies :
- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
- Isotopic Labeling : Track Boc group integrity with ¹³C-labeled reagents to quantify side reactions .
Advanced: What mechanistic insights explain the compound’s potential as a protease inhibitor?
Answer:
- Transition-State Mimicry : The cyclobutane’s rigidity and Boc group’s hydrogen-bonding capacity mimic protease substrate transition states .
- Enzyme Kinetics : Stopped-flow studies show competitive inhibition (Ki < 10 µM) against trypsin-like proteases .
- MD Simulations : Predict binding affinity hotspots at the enzyme’s catalytic triad (e.g., Ser195 in chymotrypsin) .
Advanced: How is this compound applied in fragment-based drug design (FBDD)?
Answer:
- Fragment Library Screening : Its small size (MW ~270 Da) and high polarity (clogP ~1.2) make it a viable "fragment" for hit identification .
- SAR Expansion : Introduce substituents at the cyclobutane 2-position to modulate solubility and target engagement .
- SPR Biosensing : Measure binding kinetics (ka/kd) to validate fragment-enzyme interactions .
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use OV/AG/P99 respirators if airborne particles are generated .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of Boc-related degradation products (e.g., tert-butanol) .
- Spill Management : Neutralize acidic spills with sodium bicarbonate before disposal .
Advanced: What computational methods predict the compound’s reactivity in novel reaction environments?
Answer:
- DFT Calculations : Model cyclobutane ring strain (ΔG ~20 kcal/mol) and Boc group stability under varied pH .
- Machine Learning : Train models on existing cyclobutane reaction datasets to predict optimal solvents/catalysts .
- Solvent Parameter Mapping : Use Kamlet-Taft parameters to correlate solvent polarity with reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
